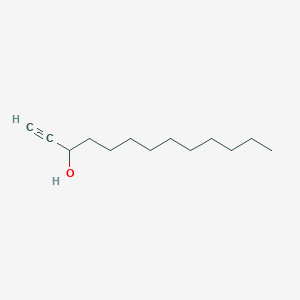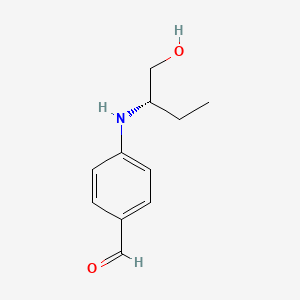![molecular formula C12H17FINO2S B12585032 N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide CAS No. 305446-86-0](/img/structure/B12585032.png)
N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, an iodine atom, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenylpropylamine and propane-2-sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies exploring the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar functional group but different substituents.
Sulfamethazine: Another sulfonamide used in veterinary medicine with distinct structural features.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Uniqueness
N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
305446-86-0 |
|---|---|
Molecular Formula |
C12H17FINO2S |
Molecular Weight |
385.24 g/mol |
IUPAC Name |
N-[(2S)-2-fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H17FINO2S/c1-9(2)18(16,17)15-8-12(3,13)10-4-6-11(14)7-5-10/h4-7,9,15H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
YSFHKDMKZLYLQP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)NC[C@](C)(C1=CC=C(C=C1)I)F |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


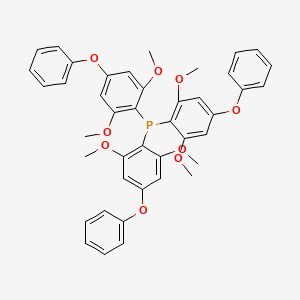
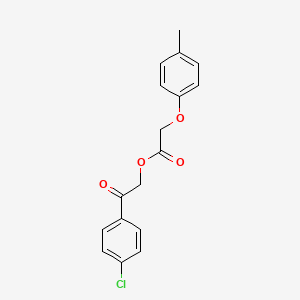
![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)


![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)
![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)

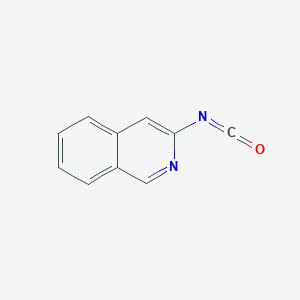
![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
